molecular formula C11H18N2 B14130366 2-Butyl-3,5,6-trimethylpyrazine

2-Butyl-3,5,6-trimethylpyrazine

Cat. No.: B14130366
M. Wt: 178.27 g/mol
InChI Key: LHDGCKPZCAXIBB-UHFFFAOYSA-N
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Description

Overview of Alkylpyrazines in Chemical and Biological Sciences

Alkylpyrazines are a class of nitrogen-containing heterocyclic aromatic compounds that play a crucial role in the chemical and biological sciences. wikipedia.org These molecules are widely recognized for their significant contribution to the aroma and flavor of numerous foods. researchgate.net They are typically formed during thermal processes like roasting, baking, and frying through the Maillard reaction, which involves reactions between amino acids and reducing sugars. wikipedia.orgdatapdf.com Beyond thermally processed foods, alkylpyrazines are also generated during fermentation and enzymatic reactions. researchgate.net

In the realm of biological sciences, microorganisms such as Bacillus subtilis, Corynebacterium glutamicum, and various Lactobacillus species have been identified as producers of alkylpyrazines. researchgate.netnih.govresearchgate.net The biosynthesis often involves precursors like L-threonine. nih.gov For instance, research has shown that L-threonine is a starting point for the synthesis of 2,5-dimethylpyrazine (B89654) and 2,3,5-trimethylpyrazine (B81540) in Bacillus subtilis, a process catalyzed by the enzyme L-threonine-3-dehydrogenase. nih.gov The versatility of these compounds extends to their use as flavor additives in foods and even as components in insecticides and cosmetics. mdpi.com

The study of alkylpyrazines is significant not only for the food industry but also in medicinal chemistry. The pyrazine (B50134) ring can be readily modified to create a variety of derivatives with a wide range of biological activities, including anti-inflammatory, anticancer, and antibacterial properties. mdpi.com

Significance of 2-Butyl-3,5,6-trimethylpyrazine within the Pyrazine Class

This compound is a specific member of the alkylpyrazine family. Its more complex structure, featuring a butyl group and three methyl groups attached to the pyrazine ring, distinguishes it from simpler, more commonly studied alkylpyrazines like 2,5-dimethylpyrazine or tetramethylpyrazine. wikipedia.orgnih.gov This particular substitution pattern is expected to influence its chemical and physical properties, as well as its sensory characteristics.

While many alkylpyrazines are known for their nutty and roasted aromas, the specific organoleptic properties of this compound are described as having caramel- and coffee-like notes. thegoodscentscompany.com This suggests a potential role in the flavor profiles of specific food products where such characteristics are desirable.

From a research perspective, the significance of this compound lies in its potential for unique interactions and functions. For example, studies on how different alkyl distributions on the pyrazine ring affect flavor release from proteins like bovine serum albumin (BSA) have shown that the number and position of methyl groups significantly influence binding and release. nih.gov Although this specific compound was not the focus of that particular study, it highlights how the more complex alkyl substitution of this compound could lead to distinct behavior in food matrices.

The compound has been identified in Corynebacterium glutamicum, a bacterium notable for its industrial applications, including the production of amino acids and other valuable chemicals. nih.govescholarship.org This occurrence in a microorganism of industrial importance points towards potential biotechnological production routes.

Table 1: Physicochemical Properties of this compound

Property Value Source
IUPAC Name This compound PubChem nih.gov
Molecular Formula C₁₁H₁₈N₂ PubChem nih.gov
Molecular Weight 178.27 g/mol PubChem nih.gov
CAS Number 10132-38-4 The Good Scents Company thegoodscentscompany.com
Flavor Profile Caramellic, coffee-like The Good Scents Company thegoodscentscompany.com

Current Research Landscape and Knowledge Gaps Pertaining to this compound

The current research landscape for this compound is relatively sparse compared to that of simpler, more common alkylpyrazines. Much of the existing literature on alkylpyrazines focuses on compounds like 2,3,5-trimethylpyrazine and tetramethylpyrazine, detailing their synthesis, occurrence in foods like coffee and cocoa, and their metabolic pathways. mdpi.comnih.govwikipedia.orgmdpi.com

Current Research:

Identification and Occurrence: this compound has been reported in the bacterium Corynebacterium glutamicum. nih.gov Its organoleptic properties, specifically its caramel (B1170704) and coffee-like taste, have also been documented. thegoodscentscompany.com

Chemical Data: Basic physicochemical properties, such as molecular weight and formula, are available in chemical databases like PubChem. nih.gov

Synthesis: While specific synthetic routes for this compound are not extensively detailed in the provided search results, general methods for synthesizing asymmetric trisubstituted pyrazines exist, which could be applicable. researchgate.net

Knowledge Gaps:

Natural Occurrence in Foods: While its flavor profile is described, there is a lack of comprehensive studies identifying and quantifying this compound in various food products.

Biosynthesis Pathways: The specific enzymatic pathways leading to the formation of this compound in microorganisms like Corynebacterium glutamicum have not been elucidated. Understanding these pathways could enable enhanced biotechnological production.

Biological Activity: Unlike many other pyrazine derivatives that have been investigated for their medicinal properties, there is a significant gap in the literature regarding the biological activities of this compound. mdpi.com Research into its potential antimicrobial, anti-inflammatory, or other therapeutic effects is needed.

Metabolism: The metabolism of simpler alkylpyrazines from sources like coffee has been studied in humans, with metabolites being identified as pyrazine carboxylic acids. nih.gov However, the metabolic fate of this compound in biological systems remains unknown.

Interaction with Food Components: Detailed studies on how this compound interacts with food matrix components, such as proteins and lipids, are lacking. Such research would be valuable for understanding its flavor release and stability in food systems. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H18N2

Molecular Weight

178.27 g/mol

IUPAC Name

2-butyl-3,5,6-trimethylpyrazine

InChI

InChI=1S/C11H18N2/c1-5-6-7-11-10(4)12-8(2)9(3)13-11/h5-7H2,1-4H3

InChI Key

LHDGCKPZCAXIBB-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=NC(=C(N=C1C)C)C

Origin of Product

United States

Structural and Spectroscopic Characterization in Research Contexts

Advanced Structural Analysis for Isomeric Differentiation

The substitution pattern of the alkyl groups on the pyrazine (B50134) ring gives rise to numerous isomers, each potentially possessing distinct sensory properties and biological activities. Differentiating 2-butyl-3,5,6-trimethylpyrazine from other butyl-trimethyl-pyrazines or isomers with different alkyl arrangements, such as 2-isobutyl-3,5,6-trimethylpyrazine (B1606802) or 2-sec-butyl-3,5,6-trimethylpyrazine, necessitates high-resolution analytical methods. thegoodscentscompany.com Gas chromatography (GC) coupled with mass spectrometry (MS) is a cornerstone technique. The retention time in a GC system is a critical first indicator of a specific isomer. For instance, the Kovats retention index, a standardized measure, for this compound is reported as 1260 on a standard non-polar column. nih.govnist.gov This value, when compared against a library of known compounds, provides a strong basis for initial identification. However, co-elution of isomers can occur, making definitive identification based solely on retention time challenging. Therefore, the fragmentation patterns generated by mass spectrometry are essential for confirmation.

Spectroscopic Techniques for Definitive Research Identification and Purity Assessment

Spectroscopic methods provide detailed information about the molecular structure, functional groups, and electronic environment of this compound, enabling its definitive identification and the assessment of its purity. unizar-csic.es

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

For this compound, one would expect to see distinct signals for the butyl group protons and carbons in addition to the signals for the three methyl groups and the pyrazine ring. The chemical shifts and coupling patterns of the butyl chain's methylene (B1212753) and methyl protons would provide definitive evidence for the n-butyl substituent and its position on the pyrazine ring.

Table 1: Predicted NMR Data for this compound

Nucleus Predicted Chemical Shift (ppm) Multiplicity Assignment
¹H~2.7-2.9Tripletα-CH₂ of butyl group
¹H~1.6-1.8Sextetβ-CH₂ of butyl group
¹H~1.3-1.5Sextetγ-CH₂ of butyl group
¹H~0.9-1.0Tripletδ-CH₃ of butyl group
¹H~2.5SingletMethyl groups on pyrazine ring
¹³C~150-160-Pyrazine ring carbons
¹³C~35-α-CH₂ of butyl group
¹³C~31-β-CH₂ of butyl group
¹³C~22-γ-CH₂ of butyl group
¹³C~14-δ-CH₃ of butyl group
¹³C~20-23-Methyl groups on pyrazine ring

Note: This is a predicted table based on typical chemical shifts for similar structures and is for illustrative purposes.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecule, allowing for the determination of its elemental composition. The molecular formula for this compound is C₁₁H₁₈N₂. nist.gov Its calculated exact mass is 178.146998583 Da. nih.gov HRMS can confirm this with high accuracy, distinguishing it from compounds with the same nominal mass but different elemental compositions.

In addition to accurate mass, the fragmentation pattern in the mass spectrum provides a structural fingerprint. For this compound, the electron ionization (EI) mass spectrum shows a characteristic pattern of fragment ions. nist.gov The molecular ion peak ([M]⁺) is observed at m/z 178. The most abundant fragment ion, the base peak, is typically observed at m/z 136. nih.gov This corresponds to the loss of a propyl radical (C₃H₇) from the butyl side chain via a McLafferty rearrangement, a common fragmentation pathway for alkyl-substituted aromatic compounds. Another significant peak is often seen at m/z 137, which is the isotopic peak of the m/z 136 fragment. nih.gov

Table 2: Key Mass Spectrometry Data for this compound

m/z Value Relative Intensity Proposed Fragment
178Variable[M]⁺ (Molecular Ion)
136100% (Base Peak)[M - C₃H₇]⁺
137VariableIsotope peak of m/z 136
53HighFurther fragmentation products

Source: NIST Mass Spectrometry Data Center nih.gov

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Structure Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavelengths corresponding to the vibrations of chemical bonds. For this compound, the IR spectrum would exhibit characteristic C-H stretching vibrations for the alkyl groups (both butyl and methyl) in the region of 2850-3000 cm⁻¹. C-N stretching vibrations and aromatic ring vibrations from the pyrazine core would be expected in the 1400-1600 cm⁻¹ region. While a specific IR spectrum for this compound is not widely published, data for related alkylpyrazines confirms these general features.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. Pyrazine and its alkyl derivatives typically exhibit π → π* and n → π* transitions. These absorptions are usually found in the ultraviolet region. The exact position and intensity of the absorption maxima can be influenced by the number and position of alkyl substituents on the pyrazine ring. This technique is particularly useful for quantitative analysis and for studying interactions involving the pyrazine ring's electronic system.

Occurrence and Formation Pathways of 2 Butyl 3,5,6 Trimethylpyrazine in Research Systems

Natural Occurrence and Distribution in Non-Human Biological Systems

The natural presence of 2-Butyl-3,5,6-trimethylpyrazine is primarily linked to microbial metabolic processes. Its detection in specific bacterial strains contrasts with its general absence in the broader natural environment.

Scientific literature has reported the presence of this compound in Corynebacterium glutamicum. nih.gov This bacterium, well-known for its industrial use in producing amino acids, has been identified as a producer of various pyrazine (B50134) compounds. While detailed studies on the specific biosynthetic pathway for this compound are not extensively documented, research on the closely related compound, 2,3,5,6-tetramethylpyrazine (B1682967) (TMP), in C. glutamicum offers insights. The biosynthesis of TMP in this bacterium involves the condensation of two molecules of acetoin (B143602) with an ammonia (B1221849) source. Acetoin itself is synthesized from pyruvate (B1213749) via intermediates like α-acetolactate. It is plausible that the formation of this compound follows a similar pathway, where different precursor molecules contribute the butyl and methyl groups to the pyrazine ring.

Corynebacterium glutamicum is not the sole microbial source of related pyrazines. For instance, 2-Ethyl-3,5,6-trimethylpyrazine has also been reported in Corynebacterium glutamicum, as well as in Streptomyces antioxidans and Sulfitobacter pontiacus. perfumerflavorist.com This suggests that the enzymatic machinery for producing substituted pyrazines exists within certain microbial genera.

Despite its documented microbial production, this compound is not considered to be a widely distributed compound in nature. One source explicitly states that the compound is "not found in nature," indicating a general absence in common environmental matrices such as soil, water, or plants, unless a specific microbial source is present. nih.gov This suggests that its occurrence is localized to specific ecological niches where producing microorganisms thrive.

Chemical Reaction Mechanisms Leading to Alkylpyrazine Formation

The primary chemical route for the formation of this compound and other alkylpyrazines is the Maillard reaction. This complex series of non-enzymatic browning reactions is fundamental to the development of flavor and aroma in thermally processed foods.

The Maillard reaction is initiated by the condensation of a carbonyl group, typically from a reducing sugar, with an amino group from an amino acid, peptide, or protein. researchgate.net This initial step leads to a cascade of reactions, including rearrangements, dehydrations, and fragmentations, ultimately producing a wide array of compounds, including pyrazines. nih.gov

The formation of the pyrazine ring itself is a multi-step process. A key pathway involves the self-condensation of α-aminoketones or the reaction between an α-aminoketone and an α,β-dicarbonyl compound. These intermediates are formed during the Strecker degradation of amino acids in the presence of dicarbonyl compounds. nih.gov

The specific structure of the resulting alkylpyrazine is determined by the nature of the precursors involved. The reaction between amino acids and α-dicarbonyl compounds is a critical step. nih.gov The amino acid provides the nitrogen atoms for the pyrazine ring and can also contribute to the substituent groups through its side chain.

The general mechanism for alkylpyrazine formation involves the following steps:

An α-dicarbonyl compound reacts with an amino acid to form an α-aminoketone via Strecker degradation.

Two molecules of the resulting α-aminoketone can then condense to form a dihydropyrazine (B8608421) intermediate.

This intermediate is subsequently oxidized to the stable aromatic alkylpyrazine.

For the formation of this compound, specific precursors are required to provide the butyl and methyl groups. The substitution pattern suggests the involvement of particular α-dicarbonyls and amino acids that can generate the necessary carbon skeletons. For example, the reaction of different amino acids with 1,3-dihydroxyacetone (B48652) (a precursor to the α-dicarbonyl pyruvaldehyde) has been shown to produce a variety of pyrazines, with 2,5-dimethylpyrazine (B89654) often being a major product. nih.gov The incorporation of a butyl group would necessitate a precursor that can provide a four-carbon side chain.

Table 1: Key Precursors in Alkylpyrazine Formation via the Maillard Reaction

Precursor ClassSpecific ExamplesRole in Pyrazine Formation
Amino Compounds Amino acids (e.g., Glycine, Alanine (B10760859), Lysine), PeptidesProvide nitrogen atoms for the pyrazine ring and can contribute to side-chain substituents. researchgate.net
Carbonyl Compounds Reducing sugars (e.g., Glucose, Fructose), α-Dicarbonyls (e.g., Glyoxal, Pyruvaldehyde, Diacetyl)Provide the carbon backbone for the pyrazine ring and its substituents. nih.govnih.gov

The yield and type of pyrazines formed during the Maillard reaction are highly dependent on the reaction conditions.

Temperature: Higher temperatures generally promote the formation of pyrazines. For instance, in model systems, increasing the temperature leads to a higher yield of volatile compounds, including pyrazines. researchgate.net Many of the reactions leading to pyrazine formation have high activation energies and thus require significant thermal input.

pH: The pH of the system has a complex influence on pyrazine formation, often interacting with temperature. In some model systems, at a high temperature (180°C), lower pH values favored the formation of volatiles, while at a lower temperature (120°C), higher pH values were more conducive. researchgate.net The pH affects the protonation state of the amino groups, influencing their nucleophilicity and reactivity in the initial stages of the Maillard reaction.

Water Activity (aw): Water content is a critical factor. While water is necessary as a solvent and to facilitate the mobility of reactants, excessive water can inhibit the dehydration and condensation steps that are essential for pyrazine formation. researchgate.net The Maillard reaction rate often peaks at intermediate water activity levels (typically aw 0.6-0.8) and decreases at very low or very high water activities. In one study, a moist system yielded lower amounts of pyrazines compared to a dry system under the same heating conditions, suggesting that lower moisture can favor their formation. researchgate.net

Table 2: Influence of Reaction Conditions on Pyrazine Formation

ConditionEffect on Pyrazine Formation
Temperature Generally, higher temperatures increase the rate and yield of pyrazine formation. researchgate.net
pH The optimal pH for pyrazine formation can depend on the temperature and specific reactants involved. researchgate.net
Water Activity (aw) Formation is often favored at intermediate water activity; excessive water can inhibit the necessary condensation and dehydration reactions. researchgate.netresearchgate.net

Strecker Degradation and Condensation Reactions

The formation of this compound is intricately linked to the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occur during the heating of food. A key process within the Maillard reaction that leads to the generation of pyrazines is the Strecker degradation of amino acids. This degradation is initiated by the interaction of an amino acid with a dicarbonyl compound, which is itself a product of sugar fragmentation.

The generally accepted mechanism for the formation of alkylpyrazines, including this compound, involves several key steps. The process begins with the Strecker degradation of an amino acid, which results in the formation of an aldehyde and an α-aminocarbonyl compound. For the synthesis of this compound, the specific amino acid precursors play a crucial role in determining the final structure of the pyrazine ring and its substituents.

Following their formation, two molecules of the α-aminocarbonyl intermediate undergo a condensation reaction. This step is critical as it leads to the formation of a dihydropyrazine ring. The subsequent oxidation of this dihydropyrazine intermediate yields the stable aromatic pyrazine ring. The specific nature of the alkyl side chains on the pyrazine ring is determined by the initial amino acid and dicarbonyl compounds involved in the reaction.

Thermal Processing Effects on Alkylpyrazine Generation

Thermal processing is a fundamental factor influencing the generation of alkylpyrazines in various systems. The rate and extent of pyrazine formation are highly dependent on parameters such as temperature, time, and the presence of water. nih.gov Studies have shown that higher temperatures and longer processing times generally lead to an increased concentration of pyrazines. nih.gov For instance, in the roasting of cocoa, the concentration of pyrazines was found to increase with a rise in temperature from 120 to 140 °C. nih.gov

The generation of pyrazines is a hallmark of processes like roasting, baking, and frying, where temperatures are typically above 100°C. researchgate.netresearchgate.net These conditions facilitate the Maillard reaction and subsequent Strecker degradation, which are the primary pathways for pyrazine formation. researchgate.net The composition of the food matrix, including the types of amino acids and sugars present, also significantly impacts the profile of the alkylpyrazines that are formed. researchgate.net

The effect of different heating methods on pyrazine formation has also been a subject of research. For example, radio frequency heating has been shown to generate new pyrazine compounds in pea flour, particularly at higher temperatures. researchgate.net This indicates that the mode of heat application can influence the chemical reactions leading to alkylpyrazine generation. The pH of the system is another critical factor, with alkaline conditions shown to significantly increase the formation of pyrazines compared to neutral or acidic media. researchgate.net

Table 1: Influence of Processing on Pyrazine Formation
Processing MethodTemperature Range (°C)Key FindingsReference
Roasting (Cocoa)120 - 140Increased pyrazine concentration with higher temperature. nih.gov
Radio Frequency Heating (Pea Flour)115Generation of new pyrazine compounds. researchgate.net
General Thermal Processing> 100Formation of pyrazines through Maillard reaction and Strecker degradation. researchgate.netresearchgate.net

Biosynthetic Pathways and Microbial Metabolism of Alkylpyrazines

While thermal reactions are a major source of alkylpyrazines, they can also be produced through biological pathways in various organisms. The biosynthesis of these compounds can occur through both enzyme-catalyzed and non-enzymatic routes.

Enzyme-Catalyzed and Non-Enzymatic Biogenesis

The biosynthesis of pyrazines has been observed in bacteria, fungi, and plants. nih.govnih.gov In some cases, specific enzymes are involved in catalyzing the reactions that lead to pyrazine formation. For example, nonribosomal peptide synthetases (NRPSs) are a class of enzymes that have been implicated in the production of pyrazine derivatives. nih.gov These enzymes can activate and modify amino acids, leading to the formation of intermediates that can cyclize to form pyrazine rings.

However, non-enzymatic pathways can also contribute to the biogenesis of alkylpyrazines. nih.gov These spontaneous reactions can occur when the necessary precursor molecules are present in the cellular environment. The distinction between enzyme-catalyzed and non-enzymatic formation can sometimes be blurred, as enzymes may be responsible for producing the precursors that then react non-enzymatically.

Precursor Metabolism and Pathway Intermediates (e.g., Aminoacetone, Acetoin)

The biosynthesis of alkylpyrazines relies on the availability of specific precursor molecules. Key intermediates in these pathways include α-dicarbonyl compounds and amino compounds. For instance, the biosynthesis of 2-ethyl-3,5-dimethylpyrazine (B18607) by Bacillus subtilis has been shown to involve 2,3-pentanedione (B165514) and aminoacetone as precursors. acs.org

Aminoacetone is a key intermediate that can be formed from the metabolism of amino acids such as threonine. Acetoin (3-hydroxy-2-butanone) is another important precursor, often derived from pyruvate metabolism. These intermediates can then react, often through condensation and subsequent oxidation, to form the pyrazine ring with its specific alkyl substitutions. The particular combination of precursors available in a microbial cell will determine the specific types of alkylpyrazines that are produced.

Table 2: Precursors in Alkylpyrazine Biosynthesis
PrecursorPotential OriginResulting Pyrazine MoietyReference
AminoacetoneThreonine metabolismContributes to pyrazine ring formation acs.org
AcetoinPyruvate metabolismCan be a source of the pyrazine ring carbons
2,3-PentanedioneAmino acid metabolismForms the backbone of certain ethyl-substituted pyrazines acs.org

Synthetic Methodologies for 2 Butyl 3,5,6 Trimethylpyrazine

Chemical Synthesis Approaches for Laboratory and Industrial Scale

The chemical synthesis of alkylpyrazines, including 2-butyl-3,5,6-trimethylpyrazine, typically involves the construction of the core pyrazine (B50134) ring from acyclic precursors followed by modification, or the direct substitution of an existing pyrazine ring.

Direct alkylation offers a pathway to introduce alkyl groups onto a pre-formed pyrazine ring. While specific literature detailing the direct butylation of a trimethylpyrazine to form this compound is not abundant, the principles can be inferred from similar reactions. For instance, the synthesis of deuterated 2,3,5-trimethylpyrazine (B81540) has been achieved by reacting 3-chloro-2,5-dimethylpyrazine (B41552) with a methyl-d₃-magnesium iodide Grignard reagent. nih.gov This suggests that a similar nucleophilic substitution using a butylating agent, such as butylmagnesium bromide, on a suitable halogenated trimethylpyrazine could be a viable, though potentially low-yield, route. The challenge lies in controlling the regioselectivity of the alkylation on a polysubstituted ring.

The most common and versatile method for synthesizing alkylpyrazines is the condensation reaction between a 1,2-diamine and an α-dicarbonyl compound. wikipedia.org This approach builds the pyrazine ring with the desired substitution pattern determined by the precursors.

To synthesize this compound, this would theoretically involve the condensation of 1,2-diaminopropane (B80664) with a butyl-substituted α-dicarbonyl compound, or alternatively, a butyl-substituted 1,2-diamine with 2,3-butanedione (B143835) (diacetyl). The initial condensation forms a dihydropyrazine (B8608421) intermediate. wikipedia.org

For example, the synthesis of the related compound 2,3,5-trimethylpyrazine is well-documented via the condensation of 1,2-diaminopropane and 2,3-butanedione. wikipedia.org Industrial processes for similar compounds like 2,3,5,6-tetramethylpyrazine (B1682967) also rely on condensation as a key step. google.com

Table 1: Hypothetical Precursors for Condensation Synthesis

1,2-Diamine Precursor α-Dicarbonyl Precursor Resulting Pyrazine
1,2-Diaminopropane 2,3-Heptanedione 2-Butyl-3,5-dimethyl-6-ethylpyrazine (Isomer)
3,4-Diaminoheptane 2,3-Butanedione 2,3-Dimethyl-5,6-diethylpyrazine (Isomer)

This table presents theoretical precursor combinations based on established condensation reaction principles.

Following the initial condensation reaction, the resulting dihydropyrazine intermediate must be oxidized to form the stable aromatic pyrazine ring. Catalytic dehydrogenation is a critical step in this process. wikipedia.org This aromatization can be achieved using various oxidizing agents or catalysts.

In the synthesis of 2,3,5-trimethylpyrazine, the intermediate 2,3,5-trimethyl-5,6-dihydropyrazine is subjected to dehydrogenation. wikipedia.orggoogle.com One patented method employs a TiO₂-modified, pumice-loaded Zinc catalyst at temperatures between 300-360°C in the presence of steam to achieve high yield and purity. google.com Another approach uses air as the oxidant in the presence of potassium hydroxide. wikipedia.org It is expected that the synthesis of this compound would require a similar final dehydrogenation step to aromatize the corresponding dihydropyrazine precursor.

Table 2: Reported Dehydrogenation Conditions for Pyrazine Synthesis

Dihydropyrazine Intermediate Catalyst/Reagent Temperature Yield Reference
2,3,5-Trimethyl-5,6-dihydropyrazine Pumice-loaded Zn catalyst modified with TiO₂ 300-320°C >90% google.com

Specific research on the stereoselective synthesis of this compound is limited. However, general principles of stereoselective synthesis can be applied. If one of the alkyl substituents, such as the butyl group, were a chiral group (e.g., sec-butyl), stereoselectivity would become a significant consideration.

Stereocontrol could be achieved by using enantiomerically pure precursors in the condensation reaction. For example, employing a chiral 1,2-diamine or a chiral α-dicarbonyl compound would introduce a stereocenter, potentially directing the formation of a specific stereoisomer. While not directly related to pyrazines, biocatalytic methods using enzymes like ketoreductases have shown high diastereoselectivity in the synthesis of other complex molecules, representing a potential future avenue for chiral pyrazine synthesis. nih.gov

Biotechnological and Biocatalytic Production of Alkylpyrazines

Biotechnological methods offer an alternative to chemical synthesis, often promoted for their environmental friendliness and ability to produce compounds labeled as "natural." nih.gov These methods typically use microorganisms to convert simple substrates into more complex molecules like alkylpyrazines.

The production of alkylpyrazines through microbial fermentation has been demonstrated in several bacterial species. Notably, this compound has been reported as a metabolite in Corynebacterium glutamicum. nih.gov

The biosynthesis of the pyrazine skeleton generally involves the condensation of α-amino ketones, which are derived from amino acid and carbohydrate metabolism. asm.org For instance, many alkylpyrazines are produced by Bacillus subtilis, which can use L-threonine and glucose as precursors. asm.orgresearchgate.net L-threonine is converted to aminoacetone, a key intermediate that can condense to form the pyrazine ring. asm.org Different alkyl side chains are incorporated based on the availability of various α-dicarbonyl compounds derived from cellular metabolism.

Research into optimizing the production of related compounds provides a framework for enhancing the yield of this compound. Studies on Bacillus amyloliquefaciens and recombinant Bacillus licheniformis have shown that fermentation conditions such as temperature, substrate ratios, and inducer concentration significantly impact the final yield of trimethylpyrazine. mdpi.commdpi.com For example, optimizing the fermentation of B. amyloliquefaciens on a wheat medium by adjusting temperature and water content increased trimethylpyrazine production over six-fold. mdpi.com

Table 3: Microbial Production of Alkylpyrazines

Microorganism Alkylpyrazine Produced Precursors/Medium Yield Reference
Corynebacterium glutamicum This compound Not specified Reported present nih.gov
Bacillus subtilis XZ1124 2,3,5-Trimethylpyrazine L-threonine, D-glucose Not specified asm.org
Bacillus amyloliquefaciens LC-6 2,3,5-Trimethylpyrazine Wheat medium 0.446 ± 0.052 mg/g mdpi.com
Recombinant Bacillus licheniformis 2,3,5-Trimethylpyrazine Optimized medium 44.52 ± 0.21 mg/L mdpi.com

Metabolic Engineering of Microorganisms for Enhanced Yields

Metabolic engineering of microorganisms presents a promising and sustainable alternative to traditional chemical synthesis for producing valuable compounds like this compound. This approach involves the targeted modification of microbial metabolic pathways to overproduce specific molecules. The bacterium Corynebacterium glutamicum, a microorganism generally recognized as safe (GRAS), has been identified as a natural producer of this compound and serves as a prime candidate for such engineering efforts. nih.govnih.gov

The biosynthesis of alkylpyrazines in microorganisms typically involves the condensation of two α-amino ketone molecules, which are derived from amino acid metabolism. For this compound, the precursors are thought to be derived from L-isoleucine (providing the butyl-group precursor) and other precursors like L-threonine and pyruvate (B1213749) for the pyrazine backbone. The core strategy for enhancing production revolves around increasing the intracellular pool of these precursors and channeling them towards pyrazine synthesis while minimizing flux into competing pathways.

Key metabolic engineering strategies for enhancing alkylpyrazine yields are detailed below:

Precursor Supply Enhancement: Overexpression of genes in the biosynthetic pathways of precursor amino acids, such as L-isoleucine and L-threonine, is a primary strategy. For instance, engineering the L-threonine synthesis pathway has been shown to boost the production of related pyrazines. nih.govacs.org

Key Enzyme Manipulation: The synthesis of the α-amino ketone intermediates is a critical step. Enzymes like L-threonine-3-dehydrogenase (TDH) are pivotal in converting amino acids into these key precursors. asm.orgnih.gov Identifying and overexpressing the analogous enzymes responsible for generating the specific precursors for this compound is a crucial step.

Competing Pathway Deletion: To prevent the diversion of precursors to other metabolic products, genes in competing pathways are often deleted. For example, in the synthesis of 2,5-dimethylpyrazine (B89654), inactivating the gene for 2-amino-3-ketobutyrate coenzyme A (CoA) ligase (KBL), which degrades an intermediate, led to a significant increase in product yield. asm.orgnih.gov

Cofactor Engineering: Many key enzymatic reactions in metabolic pathways are dependent on cofactors like NADH and NAD+. Engineering the cellular environment to increase the availability of these cofactors can enhance the efficiency of the desired biosynthetic pathway. acs.org

The table below outlines potential genetic targets and strategies for engineering Corynebacterium glutamicum to enhance the production of this compound.

Engineering Strategy Target Pathway/Gene (Example) Objective Anticipated Outcome
Precursor Overproduction L-isoleucine biosynthesis pathwayIncrease intracellular concentration of the butyl group precursor.Enhanced availability of one of the key building blocks for the target pyrazine.
Key Enzyme Upregulation Threonine Dehydrogenase (TDH) homologBoost conversion of amino acids to α-amino ketone intermediates.Increased formation of the direct precursors for pyrazine ring assembly.
Competing Pathway Knockout 2-amino-3-ketobutyrate CoA ligase (KBL) homologPrevent degradation of α-amino ketone intermediates.Higher concentration of precursors available for condensation into the final product.
Cofactor Regeneration NAD+/NADH-dependent dehydrogenasesOptimize the redox balance to favor the biosynthetic reactions.Improved efficiency of key enzymatic steps, leading to higher product titers.

By systematically applying these strategies, it is feasible to develop a microbial cell factory capable of producing this compound at high titers from renewable feedstocks like glucose. nih.govacs.org

Chemo-Enzymatic Hybrid Synthetic Routes

Chemo-enzymatic synthesis combines the advantages of chemical reactions with the high selectivity and mild operating conditions of biocatalysis. This hybrid approach is particularly effective for producing complex molecules like asymmetrically substituted pyrazines, offering a green alternative to purely chemical methods that often require harsh conditions and produce significant waste. nih.govresearchgate.net

The core of this strategy for pyrazine synthesis involves the enzymatic formation of a key intermediate, an α-amino ketone, which then undergoes a chemical condensation reaction to form the pyrazine ring. Amine transaminases (ATAs) are highly valuable biocatalysts for this purpose, capable of converting α-diketone precursors into the corresponding α-amino ketones with high regio- and stereoselectivity. nih.govscispace.com

A plausible chemo-enzymatic route to this compound would involve two main stages:

Biocatalytic Amination: An α-diketone precursor is selectively aminated using a transaminase enzyme (e.g., ATA-113) to generate an α-amino ketone. The choice of amine donor (like isopropylamine) and control of reaction conditions (e.g., pH) are critical to ensure high conversion and prevent undesired side reactions. nih.govresearchgate.net

Spontaneous Condensation: The enzymatically generated α-amino ketone then condenses with a second α-dicarbonyl molecule. This step can occur spontaneously or be facilitated by mild heating. The specific combination of the initial α-diketone and the second condensation partner determines the final substitution pattern of the pyrazine product.

The table below details the components of a hypothetical chemo-enzymatic synthesis for this compound.

Component Description Role in Synthesis Example
Biocatalyst Amine Transaminase (ATA)Catalyzes the selective transfer of an amino group to a ketone.ATA-113 or other engineered transaminase.
Precursor 1 (α-Diketone) A diketone containing the butyl group.Serves as the substrate for the enzymatic amination step.2,3-Heptanedione
Precursor 2 (α-Dicarbonyl) A diketone that provides the remaining part of the pyrazine skeleton.Reacts with the enzymatically formed α-amino ketone.2,3-Butanedione (Diacetyl)
Amine Donor A primary amine that provides the nitrogen for the pyrazine ring.Donates the amino group during the transaminase-catalyzed reaction.Isopropylamine or Alanine (B10760859)
Reaction Medium Aqueous buffer systemProvides an environmentally friendly solvent system and maintains optimal pH for the enzyme.Phosphate buffer (pH 7-8)

This chemo-enzymatic approach allows for the targeted synthesis of asymmetrically substituted pyrazines under sustainable conditions, leveraging the precision of enzymes to build complex molecular architectures. nih.gov

Advanced Analytical Techniques for Detection, Separation, and Quantification of 2 Butyl 3,5,6 Trimethylpyrazine

Chromatographic Separation Techniques

Chromatography is the cornerstone for isolating 2-Butyl-3,5,6-trimethylpyrazine from complex sample mixtures prior to its detection and quantification. The selection of the appropriate chromatographic method, whether gas or liquid-based, is dictated by the compound's volatility and the nature of the sample matrix.

Gas Chromatography (GC) Method Development and Optimization (e.g., Column Selection, Temperature Programs)

Gas chromatography (GC) is the most widely employed technique for the analysis of volatile and semi-volatile compounds like this compound. nih.gov The development of a robust GC method hinges on the careful selection of the stationary phase (column) and the optimization of the temperature program to ensure efficient separation from other analytes, particularly positional isomers whose mass spectra can be nearly identical. nih.govresearchgate.net

Column Selection: The choice of GC column is critical. Non-polar columns, such as those with a poly(dimethyl siloxane) stationary phase (e.g., DB-1, ZB-5MS), separate compounds primarily based on their boiling points. For this compound, a Kovats Retention Index (RI) of 1260 has been reported on a standard non-polar column. nih.gov More polar columns, such as those containing polyethylene (B3416737) glycol (e.g., ZB-WAXplus, SUPELCOWAX 10) or cyanopropylphenyl phases (e.g., DB-624), provide different selectivity by interacting with polar functional groups, which can be advantageous for resolving complex mixtures of pyrazines. nih.govsigmaaldrich.com The use of retention indices on multiple columns with different polarities is a powerful tool for the unambiguous identification of alkylpyrazines. nih.gov

Temperature Programs: A programmed temperature ramp is typically used to ensure the efficient elution of a wide range of volatile compounds. A typical program might start at a low temperature (e.g., 40-60°C) to separate highly volatile compounds, followed by a ramp (e.g., 3-10°C/min) to a final high temperature (e.g., 230-260°C) to elute less volatile components like this compound. sigmaaldrich.comtandfonline.com

Table 1: Exemplary Gas Chromatography (GC) Method Parameters for Alkylpyrazine Analysis
ParameterCondition 1 (General Volatiles)Condition 2 (Peanut Butter Volatiles)Condition 3 (Food Flavors)
Column TypeDB-5MS (30 m x 0.25 mm, 0.25 µm)SUPELCOWAX® 10 (30 m x 0.25 mm, 0.25 µm) sigmaaldrich.comZB-WAXplus nih.gov
Carrier GasHelium (1 mL/min) sielc.comHelium (30 cm/sec) sigmaaldrich.comHelium (1.2 mL/min) researchgate.net
Inlet Temperature250°C sielc.com270°C sigmaaldrich.com250°C researchgate.net
Oven Program40°C, ramp 3°C/min to 250°C, hold 5 min sielc.com40°C (5 min), ramp 4°C/min to 230°C sigmaaldrich.comNot specified
Injection ModeSplitless sielc.comSplitless (0.5 min) sigmaaldrich.comNot specified

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) Methodologies

While less common than GC due to the volatile nature of most pyrazines, HPLC and UPLC are valuable for analyzing pyrazines in liquid samples, such as beverages, or for non-volatile pyrazine (B50134) derivatives. tut.ac.jpnih.gov These techniques can sometimes be performed with minimal sample preparation, directly injecting the liquid sample, which is an advantage over typical GC headspace or extraction methods. nih.govgoogle.com

Methodologies: Reversed-phase HPLC is the most common approach, utilizing C18 or similar columns. tut.ac.jpnih.gov The separation is typically achieved using a mobile phase gradient of acetonitrile (B52724) and water, often with an acid modifier like formic or phosphoric acid to ensure good peak shape. nih.govmagtech.com.cnsielc.com For instance, a method for analyzing 16 pyrazines in Baijiu used an ACQUITY UPLC BEH C18 column with a gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile. nih.gov The separation of pyrazine isomers, which is a significant challenge in GC, can also be difficult in HPLC, sometimes necessitating specialized columns or method conditions. google.comnih.gov

Table 2: Exemplary HPLC/UPLC Method Parameters for Pyrazine Analysis
ParameterCondition 1 (UPLC-MS/MS) nih.govCondition 2 (HPLC-FLD) magtech.com.cnCondition 3 (General HPLC) tut.ac.jp
ColumnACQUITY UPLC BEH C18 (100 x 2.1 mm, 1.7 µm)Phenomenon Gemini 5µ C6-Phenyl 110A (250 x 4.6 mm)Capcell Pak C18 (250 x 4.6 mm, 5 µm)
Mobile Phase A0.1% Formic acid in WaterAcetonitrileAcetonitrile or Methanol
Mobile Phase B0.1% Formic acid in Acetonitrile0.1% Phosphoric acid in Water (pH 2.1)Water
Flow Rate0.3 mL/min1.0 mL/min0.6 mL/min
ElutionGradientGradientIsocratic

Mass Spectrometry (MS) Applications in Structural Elucidation and Trace Analysis

Mass spectrometry is an indispensable tool for the analysis of this compound, providing both structural information for definitive identification and the high sensitivity required for trace analysis. It is most powerfully employed as a detector following chromatographic separation.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Profile Analysis

GC-MS is the gold standard for the identification and quantification of volatile compounds. nih.gov In this technique, the gas chromatograph separates the components of a mixture, which are then introduced into the mass spectrometer. The MS ionizes the molecules (typically using electron ionization, EI, at 70 eV for library matching), fragments them in a reproducible manner, and separates the resulting ions based on their mass-to-charge ratio (m/z) to produce a unique mass spectrum. tandfonline.com This spectrum acts as a chemical fingerprint, allowing for the identification of this compound by comparing it to spectral libraries like the NIST database. nih.gov For complex samples, sample preparation techniques like headspace solid-phase microextraction (HS-SPME) are often used to extract and concentrate volatile pyrazines before GC-MS analysis. sigmaaldrich.comvscht.cz

Comprehensive Two-Dimensional Gas Chromatography-Time-of-Flight Mass Spectrometry (GC×GC-TOF-MS) for Complex Matrices

For exceptionally complex samples containing hundreds or thousands of volatile compounds, such as certain foods or environmental extracts, conventional one-dimensional GC-MS may not provide sufficient resolving power. vscht.cznih.gov Comprehensive two-dimensional gas chromatography (GC×GC) offers significantly enhanced separation capacity. In GC×GC, two different columns (a primary non-polar column and a secondary polar column) are coupled via a modulator. The modulator traps small, sequential fractions of the effluent from the first column and rapidly re-injects them onto the second, shorter column for a fast, secondary separation. This process generates a structured two-dimensional chromatogram with vastly improved peak capacity. mdpi.com

When coupled with a time-of-flight mass spectrometer (TOF-MS), which offers high-speed data acquisition, the system can effectively analyze the very narrow peaks produced by the second dimension separation. nih.govmdpi.com This makes GC×GC-TOF-MS a powerful tool for detecting trace levels of this compound in highly complex matrices where it might otherwise be obscured by co-eluting compounds. vscht.cz Studies on complex samples like soy sauce aroma type Baijiu have identified over 500 volatile compounds using this technique, demonstrating its utility for comprehensive profiling. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and LC-TOF-MS for Non-Volatile and Derivatized Analytes

Although this compound is volatile, LC-MS/MS offers a powerful alternative for its direct analysis in liquid matrices without the need for derivatization. nih.govgoogle.com This technique is also the method of choice for analyzing potential non-volatile metabolites or derivatives that may be formed in biological or environmental systems. nih.govcsic.es

In LC-MS/MS, the liquid chromatograph separates the analytes, which are then ionized, typically using electrospray ionization (ESI). The first mass spectrometer (Q1) selects the precursor ion of the target analyte (e.g., the protonated molecule [M+H]⁺ for this compound). This selected ion is then fragmented in a collision cell (q2), and the resulting product ions are analyzed by a second mass spectrometer (Q3). This process, known as multiple reaction monitoring (MRM), is highly specific and sensitive, significantly reducing matrix interference and allowing for accurate quantification at very low levels. nih.gov This approach has been successfully used to quantify 16 different pyrazines in liquor samples. nih.gov LC coupled to high-resolution mass spectrometry like TOF-MS can provide accurate mass measurements, further aiding in the identification of the parent compound and its potential transformation products without the need for authentic standards. nih.gov

Sample Preparation and Derivatization Strategies for Analytical Research

Effective sample preparation is paramount to achieving reliable analytical results. The chosen method must efficiently extract and concentrate the target analytes from the sample matrix while minimizing interference.

Headspace-Solid Phase Microextraction (HS-SPME) is a widely adopted, solvent-free technique ideal for extracting volatile and semi-volatile compounds like pyrazines from solid, liquid, and gaseous samples. The method relies on the partitioning of analytes between the sample's headspace and a fused-silica fiber coated with a stationary phase. The selection of optimal experimental conditions is crucial for maximizing extraction efficiency and ensuring the sensitivity and accuracy of the analysis. nih.govconsensus.app

Research into pyrazine analysis in complex matrices like yeast extract and perilla seed oil has led to the optimization of several key HS-SPME parameters:

Fiber Selection: The choice of fiber coating is critical. For pyrazines, a tri-phasic fiber, such as 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS), has demonstrated superior extraction efficiency compared to other fiber types due to its mixed polarity. nih.govconsensus.app In other studies, a Carboxen/Polydimethylsiloxane (CAR/PDMS) fiber was found to be optimal. researchgate.net

Extraction Temperature and Time: These two parameters are highly significant for the extraction of pyrazines. nih.gov Studies have shown that optimal extraction temperatures can range from 60°C to 70°C, with extraction times typically set between 20 and 40 minutes to ensure sufficient adsorption of the analytes onto the fiber. nih.govresearchgate.net

Equilibrium Time: Before extraction, allowing the sample to equilibrate at a set temperature ensures that the volatile compounds are released into the headspace, creating a stable environment for extraction. This is a programmable variable in the optimization process. nih.gov

Following extraction, the fiber is typically desorbed in the hot inlet of a gas chromatograph (GC) for separation and subsequent detection, often by mass spectrometry (MS).

Table 1: Examples of Optimized HS-SPME Conditions for Pyrazine Analysis

Parameter Condition in Yeast Extract Study nih.govconsensus.app Condition in Perilla Seed Oil Study researchgate.net
SPME Fiber 50/30 µm DVB/CAR/PDMS CAR/PDMS
Extraction Temperature Optimized via Response Surface Methodology 70°C
Extraction Time Optimized via Response Surface Methodology 20 minutes

| Equilibrium Time | Optimized via Response Surface Methodology | Not specified |

While many pyrazines are analyzed directly due to their volatility, derivatization can be a crucial strategy, particularly in metabolic research. When studying how organisms process compounds like trimethylpyrazine, researchers must often analyze metabolites that are less volatile and more polar than the parent compound. nih.gov In these cases, derivatization is not used on the initial analyte but is employed to synthesize authentic standards of the expected metabolites. nih.govacs.org

This synthetic approach is a key part of the analytical strategy, enabling targeted, quantitative analysis using methods like stable-isotope-dilution-ultrahigh-performance liquid chromatography-tandem mass spectroscopy (SIDA-UHPLC–MS/MS). nih.gov Examples of such derivatization strategies include:

Oxidation: A methyl group on the pyrazine ring can be oxidized to form a carboxylic acid. For instance, 2-pyrazinemethanol-3,5-dimethyl can be used as a starting material to synthesize 3,5-dimethylpyrazine-2-carboxylic acid, a known metabolite of 2,3,5-trimethylpyrazine (B81540). nih.govacs.org

Sulfate (B86663) and Glucuronide Conjugation: Phase II metabolites often include sulfate and glucuronide conjugates, which increase water solubility for excretion. The synthesis of standards like (3,5-dimethylpyrazine-2-yl-)methyl-sulfate and (3,6-dimethylpyrazine-2-yl-)methyl-O-β-D-glucuronide is essential for their accurate identification and quantification in biological samples such as urine. nih.govacs.org

These synthetic derivatization reactions provide the reference standards needed to develop and validate highly specific and sensitive analytical methods for metabolic profiling.

Quantitative Analytical Methodologies and Method Validation in Research

For the accurate quantification of this compound and related compounds, highly sensitive and selective analytical techniques are required. Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) are powerful tools for this purpose. nih.govacs.orgmdpi.comresearchgate.net

A robust quantitative method must be thoroughly validated to ensure its reliability. Key validation parameters include:

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. For pyrazines in perilla seed oils analyzed by HS-SPME-GC-MS/MS, LODs were reported in the range of 0.07 to 22.22 ng/g. researchgate.netnih.govacs.org

Precision: This is typically expressed as the Relative Standard Deviation (RSD) of replicate measurements. For pyrazine analysis, intra-day and inter-day RSDs of less than 9.5% and 9.8%, respectively, have been achieved, indicating high method precision. researchgate.netnih.govacs.org

Recovery: Recovery experiments, which involve spiking a blank matrix with a known amount of the analyte, are used to assess the accuracy of an analytical method. Mean recoveries for pyrazines in the range of 94.6% to 107.9% demonstrate excellent method accuracy. researchgate.netnih.govacs.org

Quantitative studies have successfully measured the concentration of various pyrazines in complex food products. For example, in soy sauce aroma type Baijiu, 2,3,5,6-tetramethylpyrazine (B1682967) and 2,3,5-trimethylpyrazine were found to be among the most abundant pyrazines, with concentrations ranging from 475–1862 µg·L⁻¹ and 317–1755 µg·L⁻¹, respectively. mdpi.com

Table 2: Method Validation Data for Pyrazine Quantification using HS-SPME-GC-MS/MS researchgate.netnih.govacs.org

Validation Parameter Reported Value
Limit of Detection (LOD) 0.07–22.22 ng/g
Intra-day Precision (RSD) < 9.49%
Inter-day Precision (RSD) < 9.76%

| Mean Recovery | 94.6–107.92% |

Biological and Ecological Significance of Alkylpyrazines in Research Models

Role as Semiochemicals in Interspecies and Intraspecies Communication

Alkylpyrazines are a significant class of volatile organic compounds that play crucial roles in chemical communication between organisms. These semiochemicals, or information-carrying molecules, are involved in a variety of interactions, including those between insects of the same species and between different species.

In the realm of intraspecies communication, certain alkylpyrazines function as pheromones. For instance, in various ant species, specific pyrazine (B50134) derivatives act as alarm pheromones. When threatened, ants release these compounds to alert nestmates to danger, initiating defensive or recruitment behaviors. researchgate.net Research has identified 2,5-dimethyl-3-ethylpyrazine, 2,5-dimethyl-3-propylpyrazine, and 2,5-dimethyl-3-butylpyrazine as mandibular gland constituents in the common meat ant, Iridomyrmex purpureus. researchgate.net Similarly, 2,5-dimethyl-3-(2-methylbutyl)pyrazine (B1199230) and 3-methyl-2-(2-methylbutyl)pyrazine have been identified as mandibular alarm pheromones in the little fire ant, Wasmannia auropunctata. researchgate.net

A fascinating aspect of this chemical signaling is its connection to microbial symbionts. In the oriental fruit fly, Bactrocera dorsalis, rectal bacteria, specifically Bacillus sp., are pivotal in the production of sex pheromones. researchgate.netbiorxiv.org These bacteria synthesize 2,3,5-trimethylpyrazine (B81540) (TMP) and 2,3,5,6-tetramethylpyrazine (B1682967) (TTMP) from precursors like glucose and threonine. researchgate.netnih.gov These pyrazines, produced in the male's rectum, act as powerful attractants for virgin females. researchgate.netbiorxiv.org This symbiotic relationship highlights that the chemical signals used by insects are not always produced by the insect itself but can be of microbial origin. biorxiv.org

In interspecies communication, alkylpyrazines can act as kairomones, which are semiochemicals that benefit the receiver but not the emitter. For example, the urine of predators such as the mountain lion (Puma concolor) contains several dimethyl- and trimethylpyrazines. researchgate.net These compounds can evoke avoidance and fear-related behaviors in rodents, indicating that prey animals have evolved to detect these predator-specific volatiles as a survival mechanism. researchgate.net

The following table summarizes the role of various alkylpyrazines as semiochemicals:

Alkylpyrazine CompoundType of SemiochemicalFunctionOrganism(s) InvolvedReference
2,5-Dimethyl-3-ethylpyrazineAlarm PheromoneAlerts nestmates to dangerIridomyrmex purpureus (Meat Ant) researchgate.net
2,5-Dimethyl-3-propylpyrazineAlarm PheromoneAlerts nestmates to dangerIridomyrmex purpureus (Meat Ant) researchgate.net
2,5-Dimethyl-3-butylpyrazineAlarm PheromoneAlerts nestmates to dangerIridomyrmex purpureus (Meat Ant) researchgate.net
2,5-Dimethyl-3-(2-methylbutyl)pyrazineAlarm PheromoneAttracts nestmates for defenseWasmannia auropunctata (Little Fire Ant) researchgate.net
3-Methyl-2-(2-methylbutyl)pyrazineAlarm PheromoneAttracts nestmates for defenseWasmannia auropunctata (Little Fire Ant) researchgate.net
2,3,5-Trimethylpyrazine (TMP)Sex PheromoneAttracts virgin femalesBactrocera dorsalis (Oriental Fruit Fly) researchgate.netbiorxiv.orgnih.gov
2,3,5,6-Tetramethylpyrazine (TTMP)Sex PheromoneAttracts virgin femalesBactrocera dorsalis (Oriental Fruit Fly) researchgate.netbiorxiv.orgnih.gov
Dimethyl- and TrimethylpyrazinesKairomoneInduces fear-related behavior in preyPredators (e.g., Mountain Lion) and Rodents researchgate.net

Antimicrobial Properties and Other Bioactivities in vitro Studies

In addition to their role in chemical communication, various alkylpyrazines have demonstrated a range of biological activities in laboratory studies, including antimicrobial effects.

Tetramethylpyrazine (TMP), an active component of the traditional Chinese medicine herb Ligusticum wallichii (Chuan Xiong), has been the subject of extensive in vitro research. mdpi.comfrontiersin.org Studies have shown that TMP possesses antioxidant and anti-inflammatory properties. frontiersin.org For instance, it can reduce neuronal inflammation and apoptosis induced by hydrogen peroxide in cell cultures. nih.gov Furthermore, TMP has been observed to inhibit platelet aggregation in in vitro assays. researchgate.net

The antimicrobial potential of pyrazines has also been noted. While specific studies on 2-butyl-3,5,6-trimethylpyrazine are lacking, research on other pyrazine derivatives indicates their ability to inhibit the growth of certain microorganisms. Some studies suggest that pyrazines can be utilized by microorganisms as a source of carbon and nitrogen, which could imply a role in microbial population dynamics. researchgate.net

The bioactivities of tetramethylpyrazine are summarized in the table below:

CompoundIn Vitro BioactivityObserved EffectModel SystemReference
Tetramethylpyrazine (TMP)Anti-inflammatoryReduced levels of inflammatory cytokinesH₂O₂-treated neurons nih.gov
Tetramethylpyrazine (TMP)AntioxidantScavenges free radicalsChemical assays frontiersin.orgnih.gov
Tetramethylpyrazine (TMP)Anti-apoptoticReduced neuronal apoptosisH₂O₂-treated neurons nih.gov
Tetramethylpyrazine (TMP)Anti-platelet aggregationInhibited platelet aggregation induced by various agonistsIsolated rat platelets researchgate.net
Tetramethylpyrazine (TMP)NeuroprotectivePromotes nerve regeneration and repairIn vitro models of spinal cord injury nih.govnih.gov

General Biological Distribution and Functional Roles in Non-Human Organisms

Alkylpyrazines are widely distributed in nature and are found in a diverse array of non-human organisms, including plants, animals, and microorganisms. uohyd.ac.in Their presence is often associated with distinct aromas and flavors, as well as specific biological functions.

In the plant kingdom, alkylpyrazines are found in various tissues such as leaves, seeds, and fruits. uohyd.ac.in They are responsible for the characteristic "green" and "earthy" aromas of many raw vegetables. For example, trimethylpyrazines and tetramethylpyrazines are associated with the scents of coffee and cocoa, respectively. ni.ac.rs The concentration of these compounds can increase in plants that contain toxic materials, suggesting a potential role in defense against herbivores. uohyd.ac.in 2,3,5-Trimethylpyrazine has been identified in organisms such as Camellia sinensis (the tea plant). nih.gov

In animals, as previously mentioned, alkylpyrazines are utilized as semiochemicals. Beyond pheromones in insects and kairomones from predators, they contribute to the flavor profiles of cooked meats, generated through the Maillard reaction during heating. psu.edu

Microorganisms, including bacteria and fungi, are significant producers of alkylpyrazines. researchgate.netuohyd.ac.in Species of Bacillus, Pseudomonas, and Streptomyces are known to synthesize these compounds. researchgate.net Microbial production of pyrazines is often linked to amino acid metabolism. mdpi.com For instance, bacteria of the genus Bacillus are used in industrial fermentations to produce 2,3,5-trimethylpyrazine and tetramethylpyrazine. mdpi.com These microbial pyrazines can have signaling functions, influencing interactions with other organisms like insects and plants. mdpi.com For example, pyrazines produced by bacteria can attract insects for purposes such as oviposition. mdpi.com

The table below provides an overview of the distribution and roles of some alkylpyrazines in non-human organisms:

AlkylpyrazineOrganism CategoryExample Organism(s)Role/SignificanceReference
TrimethylpyrazinesPlantsCamellia sinensis (Tea Plant)Flavor component, potential defense uohyd.ac.innih.gov
TetramethylpyrazinePlantsCoffee, CocoaAroma compound ni.ac.rs
AlkylpyrazinesAnimals (Insects)Iridomyrmex purpureus, Wasmannia auropunctataAlarm pheromones researchgate.netresearchgate.net
Trimethyl- and TetramethylpyrazinesAnimals (Insects)Bactrocera dorsalisSex pheromones (produced by symbiotic bacteria) researchgate.netbiorxiv.orgnih.gov
Dimethyl- and TrimethylpyrazinesAnimals (Mammals)Predators (e.g., Mountain Lion)Kairomones (predator scent) researchgate.net
2,3,5-TrimethylpyrazineMicroorganisms (Bacteria)Bacillus sp.Produced during fermentation, signaling molecule mdpi.com
TetramethylpyrazineMicroorganisms (Bacteria)Bacillus sp.Produced during fermentation, signaling molecule mdpi.com
AlkylpyrazinesMicroorganisms (Fungi)Aspergillus sp.Secondary metabolites uohyd.ac.in

Computational and Theoretical Chemical Studies of 2 Butyl 3,5,6 Trimethylpyrazine

Molecular Modeling and Simulation of Pyrazine (B50134) Structures and Interactions

Molecular modeling and simulation are essential techniques for exploring the three-dimensional structure of pyrazine derivatives and their interactions with other molecules, particularly in biological systems. mdpi.com The pyrazine ring, a core component of 2-Butyl-3,5,6-trimethylpyrazine, is a planar, aromatic heterocycle. thieme-connect.de Its unique combination of aromatic properties and the presence of two nitrogen atoms allows for a variety of intermolecular interactions. nih.gov

Simulations of pyrazine-based compounds have revealed several key interaction types that govern their binding to biological targets like proteins. A systematic analysis of pyrazine-based ligands in the Protein Data Bank (PDB) highlighted the most frequent and important interactions. nih.gov The nitrogen atoms in the pyrazine ring commonly act as hydrogen bond acceptors, which is the most frequent interaction observed. nih.gov Additionally, weak hydrogen bonds can form with the pyrazine's hydrogen atoms acting as donors. nih.gov Other significant non-covalent interactions include π-stacking and other π-interactions with aromatic amino acid residues, and coordination with metal ions present in metalloproteins. nih.gov

These modeling studies demonstrate that the pyrazine moiety is not merely a simple aromatic spacer but an active participant in molecular recognition, capable of forming complex interaction networks. nih.gov For this compound, these models suggest that the pyrazine core would engage in similar hydrogen bonding and π-interactions, while the butyl and methyl groups would primarily contribute to hydrophobic (nonpolar) interactions within a binding pocket.

Table 1: Common Interactions of the Pyrazine Ring Identified Through Molecular Modeling

Interaction Type Description Role of Pyrazine Moiety
Hydrogen Bond An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. The nitrogen atoms act as hydrogen bond acceptors. nih.gov
Weak Hydrogen Bond A weaker form of hydrogen bond, often involving C-H as the donor group. The C-H groups on the pyrazine ring can act as weak hydrogen bond donors. nih.gov
π-Interactions Non-covalent interactions involving π-systems. Includes π-π stacking (face-to-face or offset) and cation-π interactions. The aromatic pyrazine ring participates in π-stacking with aromatic residues like phenylalanine, tyrosine, and tryptophan. nih.gov
Metal Coordination The direct binding of a ligand to a central metal ion. The nitrogen lone pairs can coordinate with metal ions (e.g., Zn²⁺, Fe²⁺) in enzyme active sites. nih.gov
Halogen Bonds A non-covalent interaction between a halogen atom and a Lewis base. In substituted pyrazines (e.g., chloropyrazines), the halogen can act as a halogen bond donor. nih.gov

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties of pyrazine molecules. science.gov These calculations provide fundamental information about electron distribution, molecular orbitals, and reactivity. rsc.org For pyrazine and its derivatives, theoretical studies have successfully predicted geometric parameters (bond lengths and angles), which are in good agreement with experimental data. thieme-connect.de

The electronic structure of the pyrazine ring is significantly influenced by its substituents. Calculations on various pyrazine derivatives show that the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of reactivity. science.gov The HOMO-LUMO energy gap (ΔE) correlates with the chemical stability of the molecule; a larger gap implies higher stability. science.gov For instance, in a study of pyrazine derivatives as corrosion inhibitors, a good correlation was found between the HOMO and LUMO energies and the observed inhibition efficiency. science.gov

For this compound, the alkyl groups (butyl and methyl) are electron-donating. These groups are expected to increase the electron density of the pyrazine ring and raise the energy of the HOMO, which can make the molecule more susceptible to electrophilic attack or oxidation compared to unsubstituted pyrazine. Quantum calculations can precisely quantify these effects, mapping the molecular electrostatic potential to identify regions of high or low electron density, thereby predicting the most likely sites for chemical reactions.

Table 2: Calculated Electronic Properties of Pyrazine Derivatives using DFT/B3LYP

Compound EHOMO (eV) ELUMO (eV) Energy Gap (ΔE) (eV) Reference
2-methylpyrazine (MP) -6.29 -1.13 5.16 science.gov
2-aminopyrazine (AP) -5.87 -0.89 4.98 science.gov
2-amino-5-bromopyrazine (ABP) -6.11 -1.53 4.58 science.gov

Note: Data adapted from a study on corrosion inhibition. Higher EHOMO and lower energy gap were correlated with better performance in that specific application. science.gov

Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Retention Relationships (QSRR) for Alkylpyrazines

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Retention Relationship (QSRR) models are statistical tools used to correlate the chemical structure of compounds with their biological activity or chromatographic retention, respectively. nih.govmdpi.comnih.gov These models are built by calculating a set of molecular descriptors and using regression methods to find a mathematical equation that describes the relationship. nih.gov

QSRR methods are applied to predict the retention behavior of compounds in chromatography. mdpi.com For a series of related compounds like alkylpyrazines, QSRR can model how changes in molecular structure (e.g., adding a methyl group or extending an alkyl chain, as in this compound) affect their retention times in gas or liquid chromatography. These models are valuable for analytical method development and for estimating properties like lipophilicity. nih.gov

Table 3: Examples of Molecular Descriptors Used in QSAR/QSRR Studies of Pyrazines

Descriptor Class Example Descriptor Information Encoded Relevance to Alkylpyrazines
Topological Molecular Connectivity Index (χ) Describes the size, shape, and degree of branching in a molecule. Correlates with physical properties and odor characteristics. nih.gov
Geometrical Molecular Surface Area Represents the surface of the molecule accessible to a solvent. Relates to transport properties and intermolecular interactions. youtube.com
Electronic Electrotopological State (E-State) Encodes information about the electronic character of atoms in the context of the molecular topology. Important for describing odor strength, highlighting the role of nitrogen atoms. nih.gov
Physicochemical LogP (Octanol-Water Partition Coefficient) Measures the lipophilicity (fat-solubility) of a compound. Crucial for predicting chromatographic retention (QSRR) and biological membrane permeability. nih.gov

Prediction of Reaction Mechanisms and Pathways through Computational Chemistry

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions, including the formation and transformation of pyrazines. By calculating the energies of reactants, products, intermediates, and transition states, chemists can map out the most likely reaction pathways. nih.gov

The formation of alkylpyrazines, which often occurs during the thermal processing of food through the Maillard reaction, involves a complex series of steps. researchgate.netwikipedia.org Computational studies can help unravel these intricate mechanisms. For example, DFT calculations have been used to investigate the formation of pyrazines from β-amino alcohols catalyzed by metal complexes. nih.gov These studies can identify key intermediates and transition states, such as the initial dehydrogenation of an alcohol group, condensation with an amine, and subsequent cyclization and aromatization steps, providing a detailed picture of the reaction coordinate. nih.gov

Similarly, computational methods can predict the reactivity of the pyrazine ring itself. For instance, calculations can determine the most favorable sites for nucleophilic or radical substitution by analyzing the electron density and orbital characteristics of the molecule. thieme-connect.de For this compound, computational chemistry could be used to predict its metabolic pathways by modeling potential oxidation reactions on the alkyl side chains or the pyrazine ring, as has been done for related compounds like 2,3,5-trimethylpyrazine (B81540). nih.govacs.org

Table 4: Generalized Computational Approach to Studying Reaction Mechanisms

Step Computational Task Information Gained
1. Geometry Optimization Optimize the 3D structures of reactants, intermediates, and products. Provides stable, low-energy conformations and geometric parameters.
2. Transition State Search Locate the saddle point on the potential energy surface between a reactant and product. Identifies the structure and energy of the transition state (the reaction barrier).
3. Frequency Calculation Calculate vibrational frequencies for all optimized structures. Confirms that reactants/products are energy minima and transition states have one imaginary frequency. Provides zero-point vibrational energy corrections.
4. Reaction Pathway Mapping Connect the transition state to the corresponding reactant and product (e.g., using Intrinsic Reaction Coordinate, IRC). Verifies that the found transition state correctly links the intended species and maps the minimum energy path.
5. Thermochemical Analysis Calculate thermodynamic properties like enthalpy (ΔH) and Gibbs free energy (ΔG). Determines the overall thermodynamics (exothermic/endothermic) and spontaneity of the reaction.

Emerging Research Frontiers and Methodological Advancements for 2 Butyl 3,5,6 Trimethylpyrazine

Development of Novel and Sustainable Synthetic Routes

The demand for natural and nature-identical flavor compounds has spurred research into innovative and environmentally friendly methods for synthesizing pyrazines. While traditional chemical synthesis often involves harsh conditions and potentially hazardous reagents, modern approaches are shifting towards biocatalysis and green chemistry principles.

Microbial biosynthesis is a promising avenue for the sustainable production of 2-Butyl-3,5,6-trimethylpyrazine. Several microorganisms, including species of Bacillus and Corynebacterium, are known to produce a variety of alkylpyrazines during fermentation. researchgate.netresearchgate.netnih.gov The biosynthetic pathways often involve the Maillard reaction or the condensation of amino acids and sugars, which are metabolic precursors. mdpi.comnih.gov For instance, research has shown that Bacillus subtilis strains isolated from fermented soybeans (natto) are capable of producing a range of alkylpyrazines. nih.gov While the exact enzymatic steps leading to this compound are still under investigation, the manipulation of fermentation conditions and the selection of high-producing microbial strains are active areas of research.

Furthermore, enzymatic and chemo-enzymatic strategies are being explored to achieve more controlled and efficient synthesis. These methods can offer high selectivity and operate under milder conditions compared to traditional chemical routes. The use of immobilized enzymes, for example, can facilitate catalyst recovery and reuse, contributing to a more sustainable process.

Integration of Advanced Analytical Platforms for Comprehensive Profiling

The accurate detection and quantification of this compound in complex food matrices present a significant analytical challenge due to its volatility and the presence of numerous other volatile and non-volatile compounds. To address this, researchers are increasingly integrating advanced analytical platforms that offer enhanced sensitivity, selectivity, and comprehensive profiling capabilities.

Gas Chromatography-Mass Spectrometry (GC-MS) remains a cornerstone for the analysis of volatile compounds like pyrazines. google.com However, advancements in this technique, such as the use of two-dimensional gas chromatography (GCxGC) coupled with time-of-flight mass spectrometry (TOF-MS), provide significantly higher resolution and peak capacity, enabling the separation and identification of co-eluting compounds in complex samples.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has also emerged as a powerful tool, particularly for the analysis of pyrazines in liquid samples like beverages. google.comnih.gov This technique offers high sensitivity and specificity, often requiring minimal sample preparation. A study on soy sauce aroma type Baijiu successfully quantified 16 pyrazines, including trimethylpyrazines, using ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS). nih.gov

A particularly innovative approach involves the use of Signal Amplification by Reversible Exchange (SABRE) , a hyperpolarization technique, coupled with Nuclear Magnetic Resonance (NMR) spectroscopy. acs.orgnih.gov This method has been successfully applied to the quantitative detection of trace pyrazine (B50134) compounds in edible oils, demonstrating high selectivity and sensitivity even on low-field NMR spectrometers. acs.orgnih.gov

The table below summarizes some of the advanced analytical techniques used for pyrazine analysis:

Analytical PlatformPrincipleAdvantages for Pyrazine AnalysisReference(s)
GC-MS Separates volatile compounds based on their boiling points and provides mass-to-charge ratio for identification.Well-established, robust, and effective for volatile analysis. google.com
GCxGC-TOF-MS Two-dimensional gas chromatography provides enhanced separation, coupled with fast mass spectrometry.High-resolution separation of complex mixtures, improved identification of trace compounds.
LC-MS/MS Separates compounds in the liquid phase followed by highly selective and sensitive mass detection.Suitable for liquid samples, high sensitivity and specificity, minimal sample preparation. google.comnih.gov
SABRE-NMR Hyperpolarization technique that significantly enhances NMR signals of target molecules.Highly selective for pyrazines, enables quantification at trace levels using low-field NMR. acs.orgnih.gov

Systems Biology and Omics Approaches to Understand Pyrazine Metabolism

Understanding the intricate metabolic pathways that lead to the formation of this compound in biological systems is a key frontier in current research. nih.gov Systems biology, which integrates various "omics" disciplines, provides a holistic view of the cellular processes involved. researchgate.net

Genomics allows for the identification of genes encoding the enzymes responsible for pyrazine biosynthesis. By sequencing the genomes of pyrazine-producing microorganisms, researchers can pinpoint candidate genes and pathways.

Transcriptomics , through techniques like RNA-sequencing, reveals which genes are actively being expressed under specific conditions that favor pyrazine production. This can help in identifying key regulatory elements and optimizing fermentation processes.

Metabolomics , the large-scale study of small molecules (metabolites) within cells and tissues, is crucial for identifying the precursors and intermediates in the pyrazine biosynthetic pathway. Advanced analytical platforms like GC-MS and LC-MS are central to metabolomic studies, enabling the comprehensive profiling of the metabolome and the identification of key compounds that correlate with pyrazine formation. researchgate.netnih.gov

By integrating these omics datasets, researchers can construct detailed metabolic models that simulate and predict pyrazine production. This knowledge is invaluable for metabolic engineering efforts aimed at enhancing the yield of this compound in microbial cell factories.

Interdisciplinary Research Integrating Organic Chemistry, Biotechnology, and Analytical Science

The complex nature of studying a specific flavor compound like this compound necessitates a collaborative, interdisciplinary approach. The synergy between organic chemistry, biotechnology, and analytical science is driving significant advancements in the field. chemscene.com

Organic chemists contribute by designing and executing novel synthetic routes, both chemical and chemo-enzymatic, and by synthesizing authentic standards required for accurate analytical quantification. google.com

Biotechnologists focus on harnessing the power of microorganisms and enzymes for sustainable pyrazine production. nih.gov This includes strain screening, genetic engineering, and optimization of fermentation processes.

Analytical scientists develop and apply sophisticated analytical methods to detect, identify, and quantify this compound in complex mixtures, providing crucial feedback for both synthetic and biotechnological efforts. nih.govacs.orgnih.gov

This integrated approach allows for a comprehensive "farm-to-flavor" understanding of this compound, from its fundamental formation mechanisms to its practical application in the food and fragrance industries. The continuous development in each of these fields, and more importantly, their convergence, will undoubtedly unlock new possibilities for the production and utilization of this important aroma compound.

Q & A

Q. What are the recommended analytical methods for identifying and quantifying 2-butyl-3,5,6-trimethylpyrazine in complex matrices?

Gas chromatography-mass spectrometry (GC-MS) is widely used for volatile pyrazines due to their thermal stability and low polarity. For example, structural analogs like 2-ethyl-3,5,6-trimethylpyrazine (CAS 17398-16-2) are routinely analyzed using GC-MS with retention indices and mass spectral libraries for confirmation . High-performance liquid chromatography (HPLC) coupled with UV detection can be employed for non-volatile derivatives, such as hydroxylated or carboxylated pyrazines, as demonstrated in impurity profiling of ligustrazine metabolites . For quantification in biological samples, validated LC-TOF-MS methods ensure sensitivity and specificity, particularly when distinguishing isomers or metabolites with similar fragmentation patterns .

Q. How can this compound be synthesized, and what are common impurities?

A two-step approach is typical: (1) Alkylation of 3,5,6-trimethylpyrazine precursors with butylating agents (e.g., butyl halides) under basic conditions. For example, 2-aminomethyl-3,5,6-trimethylpyrazine derivatives are synthesized via nucleophilic substitution using EDC/HOBt coupling in DMF . (2) Oxidation or functionalization of intermediates, such as converting 2-hydroxymethyl-3,5,6-trimethylpyrazine to aldehyde derivatives using MnO₂ . Common impurities include regioisomers (e.g., 3-butyl derivatives) and incomplete alkylation products, which require rigorous purification via column chromatography or recrystallization .

Q. What microbial pathways are implicated in the biosynthesis of alkylated pyrazines like this compound?

Pyrazines are often biosynthesized via the Maillard reaction or microbial metabolism of acetoin and amino acids. Bacillus subtilis and Corynebacterium glutamicum generate alkylpyrazines from acetoin and ammonia, with enzyme systems like α-acetolactate decarboxylase driving alkyl chain elongation . During soybean fermentation, thermophilic phases enhance pyrazine production, as seen with 2-ethyl-3,5,6-trimethylpyrazine accumulation under elevated temperatures . Optimizing precursor ratios (e.g., acetoin:ammonia) and fermentation duration can improve yields .

Advanced Research Questions

Q. How do structural modifications (e.g., alkyl chain length) impact the pharmacokinetics and bioactivity of this compound?

Alkyl chain length influences lipophilicity, bioavailability, and target affinity. For instance, replacing the methyl group in 2-hydroxymethyl-3,5,6-trimethylpyrazine (HTMP) with a palmitate group (C16 chain) extends half-life from 30 minutes to >2 hours by reducing renal clearance and enhancing lipid membrane permeability . Similarly, 2-butyl derivatives may exhibit prolonged cerebral distribution compared to ethyl analogs due to increased hydrophobicity, as observed in ischemia/reperfusion models . Structure-activity studies on ligustrazine derivatives suggest that bulkier alkyl groups enhance antioxidant activity but may reduce solubility, necessitating prodrug strategies .

Q. What methodological challenges arise in reconciling contradictory data on pyrazine metabolism and toxicity?

Discrepancies in metabolic studies often stem from species-specific cytochrome P450 activity or analytical sensitivity limits. For example, ligustrazine metabolites like 3,5,6-trimethylpyrazine-2-carboxylic acid show interspecies variation in urinary excretion rates, requiring cross-validation using isotope-labeled analogs . Toxicity contradictions (e.g., hepatotoxicity vs. neuroprotection) may reflect dose-dependent effects or impurity interference, as seen in HTMP studies where residual MnO₂ from synthesis exacerbated oxidative stress in vitro . Robust impurity profiling and dose-response assays are critical for resolving such conflicts .

Q. What advanced formulation strategies improve the therapeutic potential of this compound?

Lipid emulsions and prodrugs are effective for enhancing bioavailability. For HTMP palmitate, a lipid emulsion (15% soybean oil, 1.2% lecithin) increased brain AUC by 145% compared to free drug, attributed to lymphatic uptake and reduced first-pass metabolism . Similarly, encapsulating pyrazines in β-cyclodextrin or liposomes can stabilize volatile compounds and enable controlled release, as demonstrated in flavor retention studies . For targeted delivery, covalent conjugation to brain-penetrating peptides (e.g., TAT) is being explored .

Q. How can computational modeling guide the design of pyrazine derivatives with optimized odorant or pharmacological properties?

Molecular docking and QSAR models correlate substituent effects with receptor binding. For example, 2-isobutyl-3,5,6-trimethylpyrazine’s odor potency in chocolate is linked to hydrophobic interactions with olfactory receptor OR2J3, predicted via docking simulations . In pharmacology, DFT calculations on electron-donating alkyl groups (e.g., butyl vs. ethyl) predict redox potentials for antioxidant activity, aligning with experimental IC₅₀ values in radical scavenging assays . Machine learning models trained on pyrazine retention indices (GC) further aid in structural elucidation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.